4-Ethoxy-2-fluorobutanoic acid
Description
4-Ethoxy-2-fluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the fourth carbon and a fluorine atom at the second carbon of the butanoic acid backbone. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research. The fluorine atom, being highly electronegative, enhances the acidity of the carboxylic acid group (pKa reduction) and influences metabolic stability in bioactive molecules. The ethoxy group contributes to lipophilicity, affecting solubility and membrane permeability.
Properties
IUPAC Name |
4-ethoxy-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTQXHIZTAFDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Ethoxy-2-fluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 4-ethoxy-2-fluorobutanoic acid exerts its effects depends on its specific application. In drug design, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often by forming strong hydrogen bonds or dipole-dipole interactions. The ethoxy group can improve the compound's solubility and bioavailability.
Molecular Targets and Pathways Involved:
Enzymes: Fluorinated compounds can inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: They can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds exhibit structural similarities to 4-Ethoxy-2-fluorobutanoic acid, differing primarily in substituents and functional groups:
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties and Reactivity
Acidity: The fluorine atom in this compound significantly lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs. In contrast, 4-Methoxy-2,4-dioxobutanoic acid exhibits even higher acidity due to the electron-withdrawing effects of the two oxo groups .
Lipophilicity and Solubility: The ethoxy group in the target compound improves lipophilicity (logP ~1.5–2.0 estimated) compared to 4-Methoxy-2,4-dioxobutanoic acid (logP ~0.8–1.2) due to the longer alkyl chain.
Thermal Stability: Fluorinated compounds like this compound generally exhibit higher thermal stability than oxo-substituted analogs (e.g., 4-Methoxy-2,4-dioxobutanoic acid), which may undergo keto-enol tautomerism or decomposition under elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
